molecular formula C19H20N4O5 B2467484 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide CAS No. 941939-83-9

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide

Cat. No.: B2467484
CAS No.: 941939-83-9
M. Wt: 384.392
InChI Key: XDKMDNSVRICWQK-UHFFFAOYSA-N
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Description

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and an oxoacetamide moiety linked to a nitrophenyl group, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide typically involves multiple steps:

  • Formation of the Piperazine Derivative: : The initial step involves the reaction of 4-methoxyphenylamine with piperazine in the presence of a suitable solvent like ethanol or methanol. This reaction is usually carried out under reflux conditions to ensure complete reaction.

  • Nitration of the Phenyl Ring: : The next step involves the nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid. This step requires careful control of temperature to avoid over-nitration and degradation of the product.

  • Formation of the Oxoacetamide Moiety: : The final step involves the reaction of the nitrated piperazine derivative with an appropriate acylating agent, such as oxalyl chloride, in the presence of a base like triethylamine. This reaction is typically carried out at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents and temperature control.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group, which can further oxidize to form a carbonyl group under strong oxidizing conditions.

  • Reduction: : The nitro group on the phenyl ring can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.

    Reduction: Formation of 3-aminophenyl derivatives.

    Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor ligands. The presence of both methoxy and nitro groups provides sites for interaction with biological targets.

Medicine

In medicine, this compound and its derivatives are explored for their potential therapeutic effects. They are investigated for their ability to interact with specific receptors or enzymes, which could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of polymers and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide
  • 2-[4-(4-bromophenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide
  • 2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide

Uniqueness

The uniqueness of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide lies in its specific substitution pattern, which provides a distinct set of chemical and biological properties. The presence of the methoxy group enhances its solubility and potential for hydrogen bonding, while the nitro group offers sites for reduction and electron transfer reactions. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5/c1-28-17-7-5-15(6-8-17)21-9-11-22(12-10-21)19(25)18(24)20-14-3-2-4-16(13-14)23(26)27/h2-8,13H,9-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKMDNSVRICWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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